
1-(Furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic primarily used to treat urinary tract infections. This compound is characterized by the presence of a furan ring, a nitro group, and a hydroxyl group, which contribute to its unique chemical and pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nitrofurantoin typically involves the nitration of a furan derivative followed by hydroxylation. One common method includes the reaction of 5-nitro-2-furaldehyde with hydroxylamine under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4-Hydroxy Nitrofurantoin often employs environmentally benign methods. For instance, a mechanochemical procedure that is solvent-free, base-free, and waste-free has been developed, offering high yields and minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Nitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Applications De Recherche Scientifique
4-Hydroxy Nitrofurantoin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrofuran derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential use in treating infections resistant to other antibiotics.
Industry: Employed in the development of new antimicrobial agents to combat microbial resistance
Mécanisme D'action
The mechanism of action of 4-Hydroxy Nitrofurantoin involves its conversion by bacterial nitroreductases into reactive intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death . This multi-targeted approach reduces the likelihood of bacterial resistance .
Comparaison Avec Des Composés Similaires
Nitrofurantoin: The parent compound, primarily used for urinary tract infections.
Nitroxoline: Another nitrofuran derivative with similar antimicrobial properties.
Furazolidone: A nitrofuran used to treat gastrointestinal infections.
Uniqueness: 4-Hydroxy Nitrofurantoin is unique due to its additional hydroxyl group, which enhances its solubility and potentially its antimicrobial efficacy. This structural modification may also influence its pharmacokinetic properties, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C10H7NO7 |
|---|---|
Poids moléculaire |
253.16 g/mol |
Nom IUPAC |
1-(furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethanone |
InChI |
InChI=1S/C10H7NO7/c12-6-4-8(18-5-6)10(14,11(15)16)9(13)7-2-1-3-17-7/h1-5,12,14H |
Clé InChI |
HEEHIHQJUQCBHG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)C(C2=CC(=CO2)O)([N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


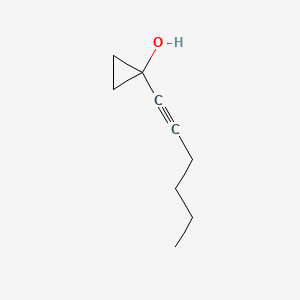
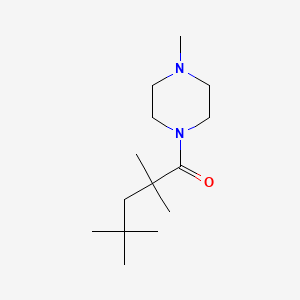
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
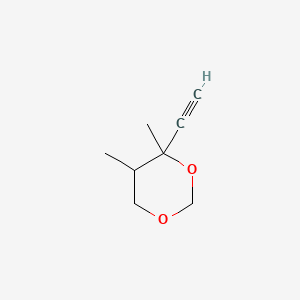
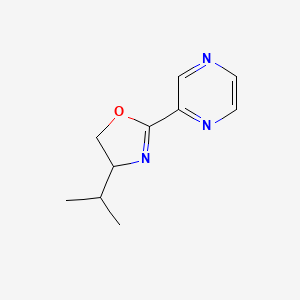
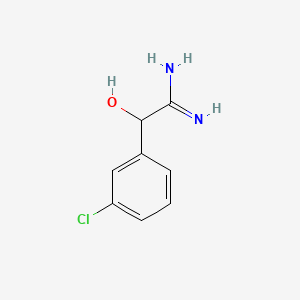
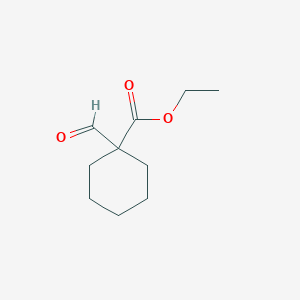
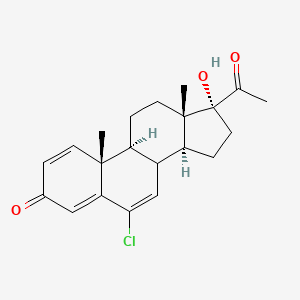

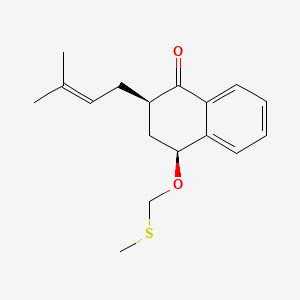

![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
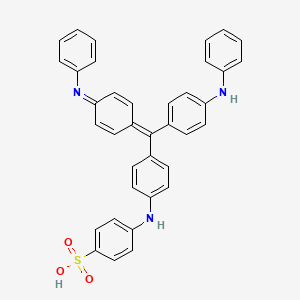
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
